molecular formula C23H19N3O3 B3482716 2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B3482716
M. Wt: 385.4 g/mol
InChI Key: OXYPOQKHRJIKDZ-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

For industrial production, the synthesis would be optimized for yield and purity, often involving:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification Techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Where the compound might be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions but could include various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions or as a fluorescent probe.

    Medicine: Potential use as an anti-cancer or anti-microbial agent.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting enzyme activity.

    Intercalation into DNA: Affecting gene expression.

    Modulation of Receptor Activity: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethoxyphenyl)quinoline: Lacks the carboxamide and pyridinyl groups.

    N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the dimethoxyphenyl group.

    2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)benzamide: Has a benzamide instead of a quinoline core.

Uniqueness

2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)19(13-16)21-14-18(17-5-3-4-6-20(17)26-21)23(27)25-15-9-11-24-12-10-15/h3-14H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPOQKHRJIKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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